Cas no 391863-41-5 (2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide)

2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenyl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide
- Benzeneacetamide, 4-methoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-
- 2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 391863-41-5
- AB00667901-01
- Oprea1_352578
- F0453-0203
- AKOS024577948
- 2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide
-
- インチ: 1S/C18H17N3O2S/c1-12-5-3-4-6-15(12)17-20-21-18(24-17)19-16(22)11-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,21,22)
- InChIKey: LTGBYDAMJNMNNI-UHFFFAOYSA-N
- SMILES: C1(CC(NC2=NN=C(C3=CC=CC=C3C)S2)=O)=CC=C(OC)C=C1
計算された属性
- 精确分子量: 339.10414797g/mol
- 同位素质量: 339.10414797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 5
- 複雑さ: 415
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- XLogP3: 3.5
じっけんとくせい
- 密度みつど: 1.282±0.06 g/cm3(Predicted)
- 酸度系数(pKa): 8.82±0.50(Predicted)
2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0453-0203-2μmol |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-25mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-30mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-5μmol |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-20μmol |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-15mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-20mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-1mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-2mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0453-0203-3mg |
2-(4-methoxyphenyl)-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
391863-41-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide 関連文献
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamideに関する追加情報
2-(4-Methoxyphenyl)-N-5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-Ylacetamide: A Comprehensive Overview
The compound 2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide, identified by the CAS number 391863-41-5, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied due to their diverse biological activities and applications in drug design.
The structure of this compound is characterized by a central thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur atom and two nitrogen atoms. The substitution pattern on the thiadiazole ring plays a crucial role in determining its chemical and biological properties. In this case, the thiadiazole ring is substituted at position 5 with a 2-methylphenyl group, while the acetamide group is attached at position 2. The acetamide group itself is further substituted with a 4-methoxyphenyl group, adding complexity to the molecule and potentially enhancing its bioactivity.
Recent studies have highlighted the importance of thiadiazole derivatives in medicinal chemistry. For instance, researchers have reported that these compounds exhibit potent anti-inflammatory, antifungal, and anticancer activities. The presence of electron-donating groups like the methoxyphenyl moiety in this compound could further enhance its bioavailability and interaction with biological targets. This makes it a promising candidate for drug development.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The synthesis typically begins with the preparation of the thiadiazole ring, followed by functionalization at specific positions to introduce the desired substituents. The use of advanced synthetic techniques has enabled chemists to optimize the yield and purity of this compound, making it more accessible for research purposes.
The pharmacokinetic properties of this compound are another area of interest. Studies have shown that thiadiazole derivatives often exhibit favorable absorption profiles due to their lipophilic nature. The methoxy group in the phenyl ring could also influence the drug's solubility and permeability across biological membranes, which are critical factors in drug delivery systems.
Moreover, computational studies using molecular docking techniques have revealed that this compound has potential binding affinity towards various therapeutic targets. For example, it has shown promise as an inhibitor of certain enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development.
In conclusion, 2-(4-methoxyphenyl)-N-5-(2-methylphenyl)-1,3,4-thiadiazol-2-ylacetamide represents an intriguing molecule with multifaceted applications in chemistry and pharmacology. Its unique structure, combined with recent advancements in synthetic methods and biological studies, positions it as a valuable asset in both academic research and industrial drug development.
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